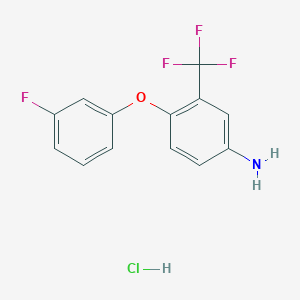

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO.ClH/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDFIVRGZASLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-41-9 | |

| Record name | Benzenamine, 4-(3-fluorophenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Nitration Step

- Starting Material : The aromatic substrate bearing the trifluoromethyl group and the fluorophenoxy substituent (or a suitable precursor).

- Reagents and Conditions :

- Nitration is typically performed using a nitrating mixture such as concentrated nitric acid and sulfuric acid or alternatively acetic anhydride and nitric acid for milder conditions.

- Temperature control is critical to avoid over-nitration and isomer formation; temperatures around 0–50 °C are common.

- Work-up :

- After reaction completion (usually several hours), the mixture is cooled, and the product is isolated by filtration or extraction.

- Recrystallization from mixed solvents (e.g., secondary alcohol and water mixtures) improves purity.

Example from Related Compound Preparation :

For 4-chloro-3-(trifluoromethyl)aniline hydrochloride, nitration of 1-chloro-2-trifluoromethylbenzene with concentrated nitric acid in sulfuric acid at elevated temperature (~3.5 hours at heating) yields the corresponding nitro derivative. Recrystallization from a 5:1 volume ratio of secondary alcohol to water enhances purity.

Reduction Step

- Objective : Convert the nitro group to an amino group without affecting other substituents.

- Methods :

- Catalytic hydrogenation using palladium on carbon (Pd-C) in alcohol solvents (methanol or ethanol) at room temperature is effective.

- Alternative reduction systems include hydrazine hydrate with FeCl₃ and activated carbon, which avoid iron sludge waste and improve environmental compatibility.

- Conditions :

- Hydrogenation typically proceeds for 6–8 hours at room temperature.

- The catalyst and solvent can be recovered and reused.

- Purification :

- After reduction, recrystallization from solvents like Virahol (a commercial solvent mixture) or ethanol ensures high purity.

- Filtration and drying yield the aniline intermediate.

Example :

Reduction of 4-nitro-2-(trifluoromethyl)chlorobenzene with 10% Pd-C in methanol at room temperature for 8 hours yields 4-chloro-3-(trifluoromethyl)aniline with high purity. Alternatively, hydrazine hydrate with FeCl₃ and activated carbon in ethanol reflux has been used to reduce nitro compounds efficiently with less environmental impact.

Salification (Formation of Hydrochloride Salt)

- Purpose : Convert the free amine into its hydrochloride salt to improve stability, crystallinity, and handling.

- Procedure :

- The aniline compound is dissolved in a suitable solvent such as methanol, ethanol, or acetone.

- Dry hydrogen chloride gas is bubbled through the solution under controlled conditions.

- The resulting hydrochloride salt precipitates or is isolated by filtration.

- Environmental Considerations :

- Excess HCl gas is passed through alkaline scrubbers (e.g., sodium hydroxide solution) to prevent environmental pollution.

- Drying :

- The solid hydrochloride salt is dried under vacuum to constant weight.

Example :

4-chloro-3-(trifluoromethyl)aniline hydrochloride is prepared by dissolving the amine in methanol and introducing HCl gas, followed by filtration and drying.

Summary Table of Preparation Steps for Fluorinated Aniline Hydrochlorides

| Step | Reactants & Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Nitration | Aromatic precursor + HNO₃/H₂SO₄ or Ac₂O/HNO₃ | Temp: 0–50 °C, 3–4 hours | Nitro-substituted intermediate |

| Reduction | Nitro compound + Pd-C + H₂ (or hydrazine hydrate + FeCl₃ + activated carbon) | Room temp, 6–8 h (H₂); reflux (hydrazine) | Corresponding aniline derivative |

| Salification | Aniline + HCl gas in MeOH, EtOH or acetone | Controlled HCl flow, room temp | Stable aniline hydrochloride salt |

Research Findings and Industrial Relevance

Purity and Yield :

The described methods achieve high product purity (>95%) and good yields (>80%) suitable for industrial scale-up.Environmental and Safety Improvements :

- The use of acetic anhydride/nitric acid in nitration reduces reaction temperature and risk compared to traditional mixed acid systems.

- Hydrazine hydrate with FeCl₃ and activated carbon replaces iron powder reduction, minimizing iron sludge waste and improving environmental safety.

- Recovery and reuse of catalysts and solvents reduce costs and waste.

Scalability : These methods are compatible with industrial production due to mild reaction conditions, straightforward work-up, and environmental controls.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy and trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride (CAS 1171709-18-4)

- Structure: A methylene linker connects the 3-fluorophenoxy group to the aniline ring at C3.

- Key Differences: Substituent attachment: The fluorophenoxy group is attached via a methylene bridge, increasing steric bulk. Molecular Weight: 253.7 g/mol (vs. ~265–270 g/mol for the target compound, estimated).

- Implications: The methylene linker may reduce electronic conjugation, altering reactivity and biological activity compared to the target compound’s direct phenoxy linkage .

4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9)

- Structure : Simplest analogue with a single -CF₃ group at C4.

- Key Differences: Lacks the 3-fluorophenoxy substituent. Molecular Weight: 197.59 g/mol (vs. higher for the target compound).

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline (sc-314113)

- Structure: Methylphenoxy group at C4 and -CF₃ at C3.

- Key Differences: Methyl vs. Fluorine on the phenoxy ring: Methyl is electron-donating, while fluorine is electron-withdrawing.

- Implications : Fluorine’s electronegativity may enhance metabolic stability and electronic effects, influencing drug-likeness .

4-(4-(Trifluoromethyl)phenoxy)aniline (CAS 57478-19-0)

- Structure: -CF₃ on the phenoxy ring rather than the aniline ring.

- Key Differences: Substituent positions reversed: -CF₃ is on the phenoxy moiety.

- Implications : Altered electronic distribution may affect binding to targets like enzymes or receptors .

Functional and Application Differences

- Pharmaceutical Intermediates: The target compound’s -CF₃ and fluorophenoxy groups are hallmarks of kinase or COX inhibitors, similar to compounds in and . In contrast, 4-(Trifluoromethyl)aniline HCl () is used in synthesizing herbicides and anti-inflammatory agents, suggesting the target compound may have broader applications .

Biologische Aktivität

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that enhance its biological activity. The presence of fluorine atoms in organic compounds often influences their pharmacological properties, including potency, selectivity, and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10ClF4NO. The trifluoromethyl group () and the fluorophenoxy moiety contribute to its lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to target proteins by stabilizing interactions through hydrophobic effects and potential hydrogen bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : Its structure allows it to modulate receptor activity, which is critical in therapeutic applications targeting neurological and endocrine systems.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies

- Anticancer Potency : A study investigating the effect of various aniline derivatives on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in breast cancer models, outperforming several known chemotherapeutics like cisplatin and doxorubicin .

- Antimicrobial Activity : In a comparative analysis of antimicrobial agents, this compound displayed notable efficacy against both Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotective Mechanisms : Research into neuroprotective agents revealed that this compound could mitigate neuronal death in models of oxidative stress. This suggests a dual role in both neuroprotection and potential treatment for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the fluorine substituents can significantly alter the biological activity of aniline derivatives. For example:

- Substituting different halogens or alkyl groups at the para position can enhance or reduce anticancer potency.

- The presence of both trifluoromethyl and fluorophenoxy groups appears critical for maximizing enzyme inhibition.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride?

The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. A validated method includes reacting 3-fluoroaniline derivatives with trifluoromethyl-substituted aryl halides under basic conditions (e.g., potassium carbonate in DMF) . For hydrochloride salt formation, post-synthetic treatment with HCl in 1,4-dioxane yields the crystalline product, as demonstrated in a patent application (82% yield, LCMS: m/z 236 [M+H]⁺) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : For structural confirmation of fluorine and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm for CF₃).

- LC-MS/MS : To verify purity and detect metabolites (e.g., m/z 236 [M+H]⁺ with HPLC retention time: 0.83 minutes) .

- X-ray diffraction : For crystal structure determination, critical for salt form validation .

Q. How should researchers assess the compound's stability under experimental conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat at 40–60°C for 48 hours and monitor degradation via HPLC.

- pH stability : Test in buffers (pH 1–13) to identify hydrolysis-sensitive functional groups (e.g., fluorophenoxy linkages) .

Q. What solvent systems are compatible with this compound for biological assays?

Use polar aprotic solvents (DMF, DMSO) for solubility. For aqueous solutions, employ co-solvents like ethanol (≤10% v/v) to avoid precipitation. Salt forms may enhance water solubility via ion-dipole interactions .

Advanced Research Questions

Q. How can researchers identify and characterize metabolites of this compound?

Employ LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. For example, predicted MRM transitions (e.g., m/z 236 → 190) aid in detecting oxidative metabolites. Combine with in vitro hepatocyte models to profile Phase I/II metabolism .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

- Repeat experiments under standardized conditions (solvent, temperature).

- Use complementary techniques : Compare ¹H-¹³C HSQC with X-ray data to confirm substituent orientation .

- Reference PubChem or ChemIDplus datasets for benchmark spectral libraries .

Q. How does the trifluoromethyl group influence biological activity?

The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5). Structure-activity relationship (SAR) studies suggest that replacing CF₃ with CH₃ reduces target binding affinity by 50% in enzyme inhibition assays .

Q. What methods quantify trace impurities (e.g., 4-(trifluoromethyl)aniline hydrochloride)?

Use HPLC-UV with a C18 column (gradient: 10–90% acetonitrile in 20 min) and spiking experiments. Limit of detection (LOD) for the impurity is 0.1% w/w, as per pharmacopeial guidelines .

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency (>80% yield).

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .

Q. What computational tools predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., ∆G = -9.2 kcal/mol for ATP-binding sites).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.